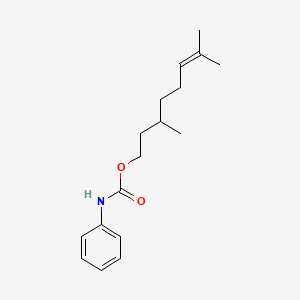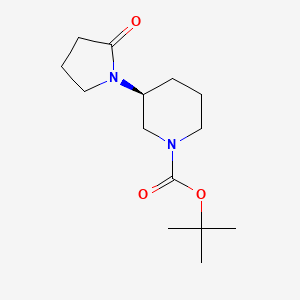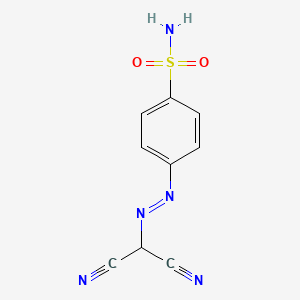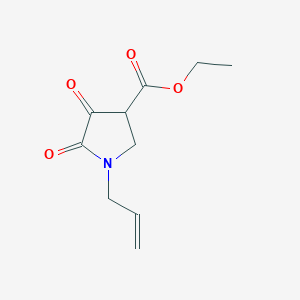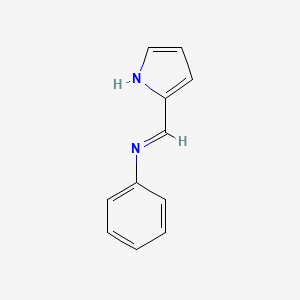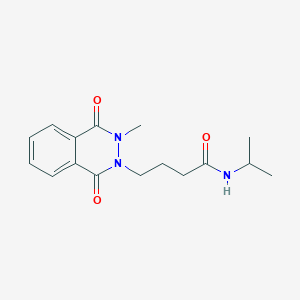
Ethyl 1,3-diphenylaziridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1,3-diphenylaziridine-2-carboxylate is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity This compound is characterized by the presence of two phenyl groups attached to the aziridine ring and an ethyl ester group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 1,3-diphenylaziridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl diazoacetate with diphenylamine in the presence of a catalyst such as copper(I) chloride. The reaction proceeds via the formation of a diazo intermediate, which undergoes cyclization to form the aziridine ring.
Another method involves the reaction of ethyl chloroacetate with diphenylamine in the presence of a base such as sodium hydride. This reaction also leads to the formation of the aziridine ring through nucleophilic substitution and subsequent cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The choice of catalysts, solvents, and reaction parameters is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 1,3-diphenylaziridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form corresponding oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of oxaziridines or other nitrogen-containing heterocycles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of open-ring products with various functional groups.
科学研究应用
Ethyl 1,3-diphenylaziridine-2-carboxylate has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ethyl 1,3-diphenylaziridine-2-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to ring-opening reactions and the formation of new chemical bonds. These interactions can modulate biological pathways and exert effects such as antimicrobial or anticancer activity.
相似化合物的比较
Ethyl 1,3-diphenylaziridine-2-carboxylate can be compared with other aziridine derivatives, such as:
Ethyl 1-phenylaziridine-2-carboxylate: Similar structure but with only one phenyl group, leading to different reactivity and properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting solubility and reactivity.
1,3-Diphenylaziridine-2-carboxamide: Contains an amide group instead of an ester, leading to different chemical and biological properties.
属性
CAS 编号 |
49790-76-3 |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC 名称 |
ethyl 1,3-diphenylaziridine-2-carboxylate |
InChI |
InChI=1S/C17H17NO2/c1-2-20-17(19)16-15(13-9-5-3-6-10-13)18(16)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3 |
InChI 键 |
JRGYCLZVFSOCSO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(N1C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


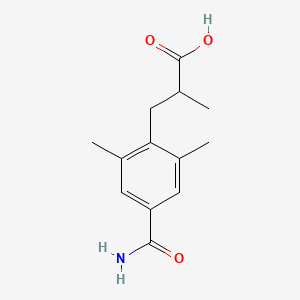
![Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-](/img/structure/B14008531.png)
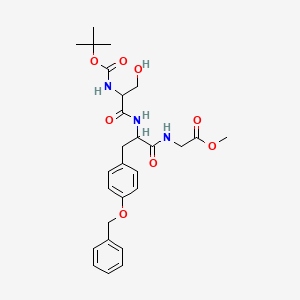
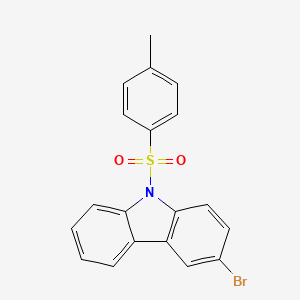
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14008551.png)
![2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14008555.png)
